molecular formula C15H20N2O3 B6646544 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid

Numéro de catalogue B6646544
Poids moléculaire: 276.33 g/mol
Clé InChI: UGEFPIBBZFOJFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid, also known as CPP-115, is a drug that has been researched for its potential use in treating various neurological disorders. It is a prodrug of vigabatrin, a medication that is used to treat epilepsy. CPP-115 is thought to work by increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Mécanisme D'action

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is a prodrug of vigabatrin, which works by irreversibly inhibiting the enzyme GABA transaminase (GABA-T). GABA-T is responsible for breaking down GABA in the brain, so inhibiting this enzyme leads to increased levels of GABA. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is thought to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to increase GABA levels in the brain, which can lead to a number of physiological effects. These include reduced neuronal excitability, decreased seizure activity, and decreased drug-seeking behavior. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has also been shown to have anxiolytic effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid in lab experiments is that it has been well-studied and is relatively easy to synthesize. Additionally, because 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is a prodrug of vigabatrin, it has a similar mechanism of action and can be used as a substitute for vigabatrin in some experiments. However, one limitation of using 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is that it may not be effective in all animal models, and its effectiveness in humans is still being studied.

Orientations Futures

There are a number of potential future directions for research on 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid. One area of interest is the drug's potential use in treating addiction. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to reduce drug-seeking behavior in animal models, and there is some evidence to suggest that it may be effective in treating cocaine addiction in humans. Another area of interest is the drug's potential use in treating anxiety disorders. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to have anxiolytic effects in animal models, and there is some evidence to suggest that it may be effective in treating anxiety in humans. Finally, there is ongoing research into the safety and efficacy of 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid in treating epilepsy and other neurological disorders.

Méthodes De Synthèse

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is synthesized through a multi-step process that involves the use of various chemical reagents and solvents. The process typically begins with the reaction of 3-bromoaniline with cyclopentanone to form 3-(cyclopentylamino)aniline. This intermediate is then reacted with 3-(tert-butoxycarbonylamino)benzoic acid to form 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid.

Applications De Recherche Scientifique

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been studied for its potential use in treating a variety of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to be effective in reducing seizures and decreasing drug-seeking behavior in animal models.

Propriétés

IUPAC Name

3-[3-[(1-aminocyclopentanecarbonyl)amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c16-15(8-1-2-9-15)14(20)17-12-5-3-4-11(10-12)6-7-13(18)19/h3-5,10H,1-2,6-9,16H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEFPIBBZFOJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NC2=CC=CC(=C2)CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.